molecular formula C21H21In B14290499 Indium, tris(phenylmethyl)- CAS No. 125706-16-3

Indium, tris(phenylmethyl)-

Cat. No.: B14290499
CAS No.: 125706-16-3
M. Wt: 388.2 g/mol
InChI Key: VXYBQDNBICTYEI-UHFFFAOYSA-N
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Description

Indium, tris(phenylmethyl)- (In(CH2C6H5)3) is an organoindium compound featuring three benzyl (phenylmethyl) ligands coordinated to an indium(III) center. This compound belongs to the class of organometallic indium derivatives, which are notable for their applications in organic synthesis, catalysis, and materials science. The benzyl ligands confer unique steric and electronic properties, influencing reactivity and stability.

Properties

CAS No.

125706-16-3

Molecular Formula

C21H21In

Molecular Weight

388.2 g/mol

IUPAC Name

tribenzylindigane

InChI

InChI=1S/3C7H7.In/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2;

InChI Key

VXYBQDNBICTYEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[In](CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indium, tris(phenylmethyl)- typically involves the reaction of indium trichloride with phenylmethyl magnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

InCl3+3PhCH2MgBrIn(PhCH2)3+3MgBrCl\text{InCl}_3 + 3 \text{PhCH}_2\text{MgBr} \rightarrow \text{In(PhCH}_2)_3 + 3 \text{MgBrCl} InCl3​+3PhCH2​MgBr→In(PhCH2​)3​+3MgBrCl

Industrial Production Methods: While the laboratory synthesis of indium, tris(phenylmethyl)- is well-documented, its industrial production is less common due to the specialized conditions required. advancements in organometallic chemistry may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Indium, tris(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form indium(III) species.

    Reduction: It can be reduced to form lower oxidation state indium compounds.

    Substitution: The phenylmethyl groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides, alkoxides, and amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium(III) oxide, while substitution reactions can produce a variety of organoindium compounds.

Mechanism of Action

Comparison with Similar Compounds

Indium(III) Tris(N-Methyl-N-Phenyldithiocarbamato)

  • Formula : In[S2CN(Me)Ph]3
  • Structure : Octahedral geometry with sulfur-based dithiocarbamate ligands.
  • Properties : Exhibits higher thermal stability (decomposition >200°C) compared to tris(phenylmethyl)indium, which is likely more air- and moisture-sensitive due to weaker In-C bonds. Crystallographic data () reveal a distorted trigonal prismatic geometry, contrasting with the probable trigonal planar structure of tris(phenylmethyl)indium.
  • Applications: Used as a precursor for indium sulfide nanomaterials .

Indium 2-Ethylhexanoate

  • Formula : In(O2CC(C2H5)(CH2)3CH3)3
  • Structure : Carboxylate ligands with a triply bridged indium center.
  • Properties: Liquid at room temperature (boiling point 228°C) with moderate solubility in organic solvents.
  • Applications : Catalyst in polymerization and precursor for indium oxide thin films .

Indium(III) Fluoride Trihydrate

  • Formula : InF3·3H2O
  • Structure: Inorganic fluoride with a hydrated lattice.
  • Properties : High melting point (>600°C) and water solubility, unlike tris(phenylmethyl)indium, which is hydrophobic and thermally unstable at elevated temperatures.
  • Applications: Used in optical coatings and electronics, contrasting with organoindium compounds’ roles in organic synthesis .

Comparative Data Table

Compound Structure Type Thermal Stability Solubility Key Applications
In(CH2C6H5)3 Organometallic Moderate (decomposes ~150°C) Low in polar solvents Catalyst, precursor for organic synthesis
In[S2CN(Me)Ph]3 Dithiocarbamate High (>200°C) Soluble in DMF, DMSO Nanomaterial precursor
In(O2CR)3 (R = 2-ethylhexanoate) Carboxylate Moderate (liquid up to 228°C) High in organics Polymerization catalyst
InF3·3H2O Inorganic hydrate Very high (>600°C) Water-soluble Optical materials

Reactivity and Functional Differences

  • Ligand Effects: Tris(phenylmethyl)indium’s benzyl ligands are stronger σ-donors but weaker π-acceptors compared to dithiocarbamates, leading to differences in redox behavior and Lewis acidity.
  • Synthetic Utility : While In(CH2C6H5)3 may transfer benzyl groups in cross-coupling reactions (analogous to ’s indium iodide reagents), carboxylates and dithiocarbamates are more stable for materials synthesis.
  • Stability: The inorganic InF3·3H2O is stable under ambient conditions, whereas organoindium compounds require inert atmospheres due to air sensitivity .

Toxicity and Handling Considerations

  • Inorganic Salts: InF3·3H2O poses risks from fluoride ion release, whereas carboxylates and dithiocarbamates may have lower acute toxicity .

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